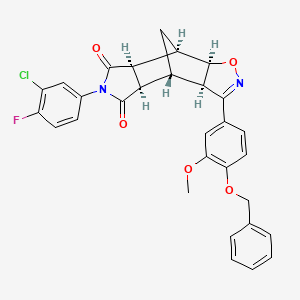
C30H24ClFN2O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C30H24ClFN2O5 is a complex organic molecule that has garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C30H24ClFN2O5 typically involves multiple steps, each requiring specific reagents and conditions to achieve the desired product. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions. This often requires the use of catalysts such as palladium or copper to facilitate the coupling of aromatic rings.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as hydroxyl, nitro, and halogen groups. These steps may involve reactions such as nitration, halogenation, and reduction, each requiring specific reagents like nitric acid, halogen sources (e.g., chlorine or fluorine gas), and reducing agents (e.g., hydrogen gas or metal hydrides).
Final Modifications: The final steps often include modifications to fine-tune the compound’s properties, such as esterification or amidation reactions to introduce ester or amide groups. These reactions typically require acidic or basic conditions and specific reagents like acyl chlorides or amines.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to ensure the final product’s purity.
Quality Control: Implementing stringent quality control measures to monitor the product’s consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
C30H24ClFN2O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
C30H24ClFN2O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of C30H24ClFN2O5 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity, such as those involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
C30H24ClFN2O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C30H24ClN2O5: Differing by the absence of a fluorine atom, which may affect its chemical reactivity and biological activity.
C30H24ClFN2O4: Differing by the absence of an oxygen atom, potentially altering its physical and chemical properties.
C30H24BrFN2O5: Substituting chlorine with bromine, which may influence its reactivity and interactions with biological targets.
The unique combination of functional groups and structural features in This compound
Eigenschaften
Molekularformel |
C30H24ClFN2O5 |
|---|---|
Molekulargewicht |
547.0 g/mol |
IUPAC-Name |
(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C30H24ClFN2O5/c1-37-23-11-16(7-10-22(23)38-14-15-5-3-2-4-6-15)27-26-18-13-19(28(26)39-33-27)25-24(18)29(35)34(30(25)36)17-8-9-21(32)20(31)12-17/h2-12,18-19,24-26,28H,13-14H2,1H3/t18-,19+,24+,25-,26+,28+/m0/s1 |
InChI-Schlüssel |
MXCJZYGDZRCJJF-HGCBBKDXSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=NO[C@H]3[C@@H]2[C@H]4C[C@@H]3[C@H]5[C@@H]4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)

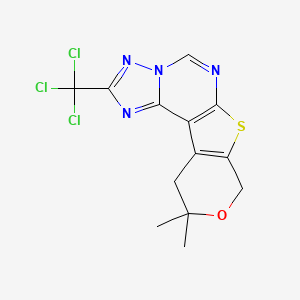
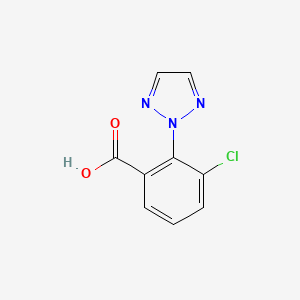
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
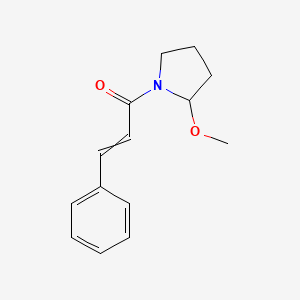
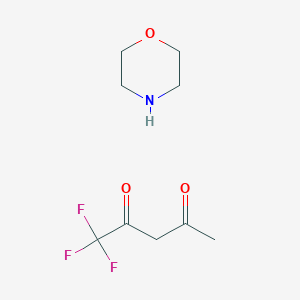
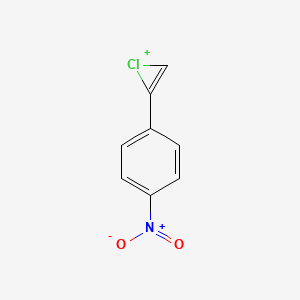
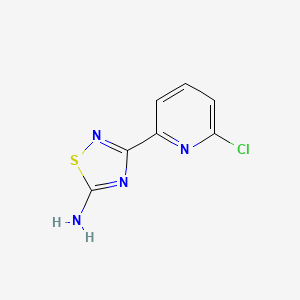
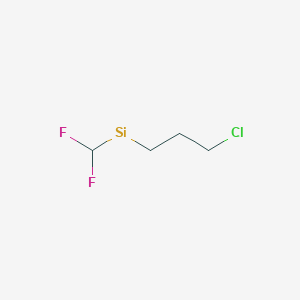
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
